Tigilanol Tiglate

Description

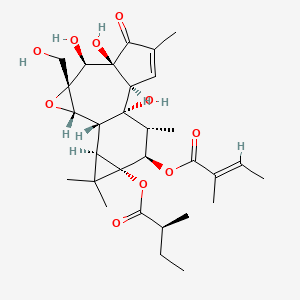

Structure

3D Structure

Properties

CAS No. |

943001-56-7 |

|---|---|

Molecular Formula |

C30H42O10 |

Molecular Weight |

562.6 g/mol |

IUPAC Name |

[(1R,2S,4R,5S,6S,10S,11R,12R,13R,14S,16R)-5,6,11-trihydroxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-13-[(E)-2-methylbut-2-enoyl]oxy-7-oxo-3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadec-8-en-14-yl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C30H42O10/c1-9-13(3)23(33)38-21-16(6)28(36)17-11-15(5)20(32)29(17,37)25(35)27(12-31)22(39-27)18(28)19-26(7,8)30(19,21)40-24(34)14(4)10-2/h9,11,14,16-19,21-22,25,31,35-37H,10,12H2,1-8H3/b13-9+/t14-,16+,17-,18+,19+,21+,22-,25+,27-,28-,29+,30+/m0/s1 |

InChI Key |

YLQZMOUMDYVSQR-FOWZUWBHSA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3[C@H]4[C@](O4)([C@H]([C@]5([C@H]([C@]3([C@@H]([C@H]2OC(=O)/C(=C/C)/C)C)O)C=C(C5=O)C)O)O)CO |

Canonical SMILES |

CCC(C)C(=O)OC12C(C1(C)C)C3C4C(O4)(C(C5(C(C3(C(C2OC(=O)C(=CC)C)C)O)C=C(C5=O)C)O)O)CO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tigilanol tiglate; EBC-46; EBC46; EBC 46 |

Origin of Product |

United States |

Foundational & Exploratory

EBC-46 (Tigilanol Tiglate): A Deep Dive into its Molecular Pathways in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

EBC-46, chemically known as tigilanol tiglate, is a novel small molecule diterpene ester derived from the seeds of the Australian blushwood tree, Fontainea picrosperma. It is being developed as an intratumoral agent for the treatment of a range of solid tumors. EBC-46 has demonstrated a rapid and potent anti-tumor effect in both veterinary and human clinical trials, leading to its approval under the trade name STELFONTA® for the treatment of canine mast cell tumors.[1][2] This technical guide provides an in-depth analysis of the molecular pathways underpinning the therapeutic action of EBC-46, offering a valuable resource for researchers and professionals in the field of oncology drug development.

The mechanism of action of EBC-46 is multifaceted, primarily revolving around the activation of specific isoforms of Protein Kinase C (PKC). This initial event triggers a cascade of downstream effects, including direct tumor cell death (oncolysis), disruption of the tumor vasculature, and the induction of a potent localized inflammatory response, which collectively contribute to the rapid and efficient ablation of solid tumors.[1][3]

Core Molecular Pathway: Protein Kinase C Activation

The central tenet of EBC-46's molecular action is its role as a potent activator of the Protein Kinase C (PKC) family of enzymes.[4] PKCs are serine/threonine kinases that play crucial roles in regulating various cellular processes, including proliferation, differentiation, and apoptosis. EBC-46 has been shown to selectively activate a specific subset of PKC isoforms, primarily the classical (conventional) isoforms: PKC-α, PKC-βI, PKC-βII, and to a lesser extent, the novel isoform PKC-γ.

This activation is critical for the anti-tumor efficacy of EBC-46. Studies have demonstrated that the co-injection of a pan-PKC inhibitor, bisindolylmaleimide-1, significantly reduces the therapeutic effect of EBC-46 in vivo. The activation of these specific PKC isoforms initiates a complex and interconnected series of downstream signaling events that ultimately lead to tumor destruction.

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. This compound is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-Induced Changes in Secretome Profiles Alter C-Met Phosphorylation and Cell Surface Protein Expression in H357 Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Tigilanol Tiglate: A Deep Dive into its Protein Kinase C Activation Pathway and Therapeutic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigilanol tiglate (brand name STELFONTA®), a novel small molecule diterpene ester, is emerging as a promising intratumoral treatment for solid tumors.[1] Isolated from the seed of the Australian rainforest plant Fontainea picrosperma, its potent anti-cancer properties are primarily attributed to its unique mechanism of action centered around the activation of the Protein Kinase C (PKC) signaling pathway.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic effects, with a focus on its interaction with the PKC pathway, downstream cellular events, and the experimental methodologies used to elucidate these processes.

Core Mechanism: Protein Kinase C Activation

This compound's primary mode of action involves the activation of the Protein Kinase C (PKC) family of enzymes.[4][5] Unlike many cancer therapies that aim to inhibit cellular signaling, this compound acts as a potent PKC activator, leading to a cascade of downstream events that result in rapid tumor destruction and an acute inflammatory response.

Studies have shown that this compound activates a specific subset of PKC isoforms, including conventional isoforms PKC-α and PKC-γ, and novel isoforms PKC-βI and -βII. This targeted activation is crucial to its therapeutic window and efficacy. The activation of these specific isoforms, particularly PKC-βII, is linked to increased permeability of the tumor vasculature, contributing to the hemorrhagic necrosis observed following treatment.

The interaction of this compound with PKC is thought to mimic the action of the endogenous second messenger diacylglycerol (DAG). This leads to the translocation of PKC isoforms to the cell membrane and their subsequent activation. This activation is a critical initiating event for the drug's oncolytic activity.

Downstream Signaling and Cellular Consequences

The activation of PKC by this compound triggers a multi-faceted and rapid biological response within the tumor microenvironment. This response can be broadly categorized into direct effects on tumor cells and indirect effects mediated by the induced inflammatory response and vascular disruption.

1. Direct Oncolytic Effects:

-

Mitochondrial Disruption: this compound induces mitochondrial swelling and disrupts mitochondrial function, leading to the oncolysis of tumor cells in direct contact with the agent. This process contributes to rapid tumor cell death.

-

Induction of Cell Death Pathways: Recent evidence suggests that this compound can induce a form of immunogenic cell death (ICD). Specifically, it can trigger a caspase/gasdermin E-dependent pyroptotic pathway. This is characterized by ATP depletion, organelle swelling, and eventual terminal necrosis. This mode of cell death is particularly significant as it releases damage-associated molecular patterns (DAMPs) that can stimulate an anti-tumor immune response.

2. Vascular Disruption:

-

A key and rapid effect of this compound is the disruption of the tumor vasculature. Activation of PKC, particularly PKC-βII, increases the permeability of endothelial cell monolayers. This leads to hemorrhagic necrosis, where the tumor is essentially starved of its blood supply and undergoes rapid destruction.

3. Acute Inflammatory Response:

-

This compound induces a rapid and highly localized inflammatory response. This is characterized by the influx of immune cells, including neutrophils and macrophages, into the tumor microenvironment. This inflammatory infiltrate contributes to tumor cell killing and clearance of debris. The production of inflammatory cytokines is also a key feature of this response.

The signaling pathway can be visualized as follows:

References

Pharmacodynamics of Intratumoral Tigilanol Tiglate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tigilanol tiglate (TT), a novel small molecule diterpene ester, is an emerging intratumoral therapy for a range of solid tumors. Administered directly into the tumor mass, it orchestrates a rapid and localized yet complex series of pharmacodynamic events, culminating in complete tumor destruction and stimulating a systemic anti-tumor immune response. This document provides an in-depth technical overview of the core pharmacodynamic mechanisms of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visualizations of the key signaling pathways.

Core Pharmacodynamic Mechanisms

Intratumoral injection of this compound initiates a multifactorial mode of action characterized by three primary, interconnected events: activation of Protein Kinase C (PKC), induction of rapid hemorrhagic necrosis through vascular disruption, and promotion of immunogenic cell death (ICD).[1][2]

Protein Kinase C (PKC) Activation

This compound is a potent activator of the Protein Kinase C (PKC) family of enzymes.[3][4] This activation is central to its anti-cancer activity.[5] Unlike broad PKC activators like phorbol esters, this compound demonstrates a degree of specificity, preferentially activating a subset of PKC isoforms, including PKC-α, -βI, -βII, and -γ. The binding of this compound to the C1 domain of PKC mimics the action of the endogenous second messenger diacylglycerol (DAG), triggering downstream signaling cascades. The efficacy of this compound is significantly reduced by co-injection with PKC inhibitors, confirming that PKC activation is a critical initiating event for its therapeutic effect.

Rapid Vascular Disruption and Hemorrhagic Necrosis

A hallmark of this compound's activity is the induction of rapid and profound changes in the tumor vasculature. Within hours of administration, it causes a loss of integrity in the tumor's endothelial cell lining, leading to increased vascular permeability. This PKC-dependent effect results in the extravasation of blood cells into the tumor microenvironment, leading to hemorrhagic necrosis. This rapid disruption of blood supply effectively starves the tumor of oxygen and nutrients, contributing to swift tumor cell death. The entire process, from injection to the formation of an eschar, is swift, with hemorrhagic necrosis evident within 24 hours.

Direct Oncolysis and Immunogenic Cell Death (ICD)

Beyond its effects on the vasculature, this compound directly induces tumor cell death through a process of oncolysis. Recent studies have elucidated this mechanism, showing that at therapeutic concentrations, this compound acts as a lipotoxin. It interacts with endoplasmic reticulum (ER) and mitochondrial membranes, inducing ER stress and the unfolded protein response (UPR). This leads to a cascade of events including ATP depletion, mitochondrial swelling, and activation of caspases.

Crucially, this cell death pathway is immunogenic. The activation of caspases leads to the cleavage of Gasdermin E (GSDME), a pore-forming protein, which culminates in pyroptosis—a lytic, pro-inflammatory form of cell death. The rupture of tumor cells releases damage-associated molecular patterns (DAMPs), such as ATP, calreticulin, and high mobility group box 1 (HMGB1). The release of these DAMPs acts as a danger signal to the immune system, promoting the recruitment and activation of immune cells, including CD8+ T cells, into the tumor microenvironment. This transforms the treated tumor into an in situ vaccine, capable of generating systemic, tumor-specific T-cell responses and producing abscopal effects on non-injected tumors.

Signaling Pathways and Mechanisms of Action

The multifaceted action of this compound is driven by a complex signaling network initiated by PKC activation.

Caption: Core signaling pathways activated by intratumoral this compound.

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of this compound have been quantified in numerous studies, from preclinical models to human clinical trials.

Table 1: Timeline of Key Pharmacodynamic Events (Preclinical Models)

| Time Post-Injection | Observed Effect | Model System | Reference(s) |

|---|---|---|---|

| 1 Hour | Loss of tumor vasculature integrity, red cell extravasation. | Squamous cell carcinoma xenografts. | |

| 4 Hours | No viable tumor cells recovered via ex vivo culture. | Melanoma xenograft. | |

| 24 Hours | Hemorrhagic necrosis clearly evident. | Murine xenograft models, canine patients. |

| 6 - 16 Days | Slough of necrotic tumor mass. | Equine sarcoid, SCC. | |

Table 2: Efficacy in Human Clinical Trials

| Trial Phase | Patient Population | Key Efficacy Results | Reference(s) |

|---|---|---|---|

| Phase I | 22 patients, 9 tumor types | Complete Response (CR): 18% (4/22)Partial Response (PR): 9% (2/22)Stable Disease (SD): 45% (10/22) |

| Phase IIa (Stage 1) | 10 evaluable soft tissue sarcoma patients | Objective Response Rate (ORR): 80% (8/10)Tumor-Level Response: 81% of injected tumors had CR or PRComplete Ablation: 52% of tumors; no recurrence at 6 months. | |

Table 3: Efficacy in Veterinary Clinical Trials (Canine Mast Cell Tumors)

| Study | Treatment Regimen | Key Efficacy Results | Reference(s) |

|---|---|---|---|

| Pivotal Study | Single injection | Complete Response (CR) at Day 28: 75% | |

| Pivotal Study | Two injections | Complete Response (CR): 88% |

| Dose Characterization | 1.0 mg/mL concentration | Complete Response (CR): 90% | |

Experimental Protocols and Methodologies

The characterization of this compound's pharmacodynamics relies on a suite of in vitro and in vivo experimental techniques.

In Vivo Tumor Models

-

Objective: To assess the anti-tumor efficacy, mechanism of action, and pharmacokinetics of intratumoral this compound in a living system.

-

Methodology:

-

Cell Lines: Syngeneic models use murine cancer cell lines (e.g., CT-26 colon carcinoma, B16-F10-OVA melanoma) in immunocompetent mice. Xenograft models use human cancer cell lines (e.g., MM649 melanoma) in immunodeficient mice (e.g., BALB/c Foxn1nu).

-

Tumor Implantation: A specified number of cancer cells are suspended in an appropriate medium (e.g., PBS, Matrigel) and injected subcutaneously into the flank of the host mouse.

-

Treatment: Once tumors reach a predetermined volume, a single intratumoral injection of this compound (formulated in a propylene glycol-based vehicle) is administered directly into the center of the tumor mass. Control groups receive vehicle only.

-

Monitoring & Endpoints: Tumor volume is measured regularly using calipers. At defined time points, tumors are excised for analysis, including histology (H&E staining), immunohistochemistry (e.g., for CD31 to assess vascular integrity), and ex vivo culture to determine cell viability. Systemic effects and immune responses are monitored through blood collection and analysis of lymphoid organs.

-

Caption: Typical experimental workflow for preclinical in vivo studies.

In Vitro Assays

A variety of in vitro assays are used to dissect the molecular mechanisms of this compound.

-

Cell Viability and Death Assays: To quantify the cytotoxic effects of this compound on cancer and endothelial cells, methods like Propidium Iodide (PI) uptake assays are used to measure loss of plasma membrane integrity over time.

-

Immunoblotting: This technique is used to detect changes in protein expression and phosphorylation states. For example, it can confirm the activation of ER stress pathways (e.g., phosphorylation of PERK, Ire1α) and the cleavage of caspase-3 and Gasdermin E.

-

Immunofluorescence and Microscopy: These methods visualize cellular events, such as the externalization of calreticulin on the cell surface (a key DAMP) or morphological changes like organelle swelling.

-

DAMP Release Assays: The release of ATP into the cell culture supernatant is measured using luciferase-based assays. The release of HMGB1 is quantified using ELISA.

-

PKC Activation Profiling: In vitro kinase assays are used to determine which specific PKC isoforms are activated by this compound.

Conclusion

The pharmacodynamics of intratumoral this compound are unique, combining direct, rapid tumor ablation with the stimulation of a robust anti-tumor immune response. Its primary mechanism, initiated by the specific activation of PKC isoforms, triggers a cascade of vascular disruption, oncolytic cell death via pyroptosis, and the release of immunogenic signals. This multifactorial approach results in high rates of complete and durable responses in treated lesions, as demonstrated in both veterinary and human clinical trials. The ability of this compound to remodel the tumor microenvironment and induce systemic immunity positions it as a promising agent for local tumor control and a potent partner for combination therapies with immune checkpoint inhibitors. Further research will continue to refine its application and explore its full potential in the landscape of cancer therapy.

References

- 1. Frontiers | Use of the Intratumoural Anticancer Drug this compound in Two Horses [frontiersin.org]

- 2. Human Oncology - QBiotics [qbiotics.com]

- 3. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of this compound (EBC-46) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. scilit.com [scilit.com]

The Discovery and Isolation of Tigilanol Tiglate from Fontainea picrosperma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigilanol tiglate, a novel diterpene ester, has emerged as a promising therapeutic agent, particularly in the field of oncology. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound from its natural source, the seeds of the Australian rainforest tree Fontainea picrosperma. The document details the methodologies for extraction and purification, quantitative analysis, and delves into its complex, dual-mechanism of action involving Protein Kinase C (PKC) activation and the induction of pyroptotic cell death. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Introduction

This compound (formerly known as EBC-46) is a phorbol ester with a tiglien-3-one backbone, first identified through an automated screening of natural products by the Australian biotechnology company EcoBiotics and its subsidiary QBiotics.[1][2][3] The initial lead for its discovery came from the observation that the seeds of the blushwood tree (Fontainea picrosperma), endemic to the rainforests of North Queensland, Australia, were unpalatable to marsupials due to a potent inflammatory agent.[1] This compound, later identified as this compound, has demonstrated remarkable efficacy in the local treatment of solid tumors.[4] Its commercial production currently relies on extraction and purification from F. picrosperma seeds, as large-scale synthesis is not yet commercially viable.

Extraction and Isolation

The extraction and purification of this compound from Fontainea picrosperma seeds is a multi-step process designed to isolate the active pharmaceutical ingredient (API) from a complex biological matrix.

Experimental Protocol: Extraction and Initial Purification

The following protocol is a composite representation of methodologies described in the literature.

-

Plant Material Preparation: Seeds from Fontainea picrosperma are harvested, dried, and ground into a fine powder to maximize the surface area for solvent extraction.

-

Solvent Extraction: The powdered seed material is subjected to extraction with a polar solvent, typically ethanol or methanol, to draw out the tigliane diterpenoids and other phytochemicals. This can be performed using techniques such as maceration or soxhlet extraction.

-

Liquid-Liquid Partitioning: The resulting crude extract is then concentrated and subjected to liquid-liquid partitioning. This is a critical step to separate the lipophilic this compound from more polar and non-polar impurities. A common method involves partitioning the extract between hexane (or petroleum ether) and an aqueous methanol solution (e.g., 80% methanol). This compound, being moderately polar, will preferentially partition into the aqueous methanol phase.

-

Chromatographic Purification: The enriched fraction from the partitioning step undergoes a series of chromatographic purifications to isolate this compound to a high degree of purity. While specific proprietary details are not fully public, literature suggests that this process can involve up to six different chromatographic steps. These may include a combination of:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Both preparative and semi-preparative HPLC are likely employed in the final stages of purification to achieve the required purity for a pharmaceutical-grade API.

-

Quantitative Data: Yield of this compound

The concentration of this compound and related tigliane esters can vary significantly between individual Fontainea picrosperma plants.

| Plant Material | This compound Concentration (% of dry weight) | Reference |

| F. picrosperma Kernels (High-producing) | Up to 7% (total tigliane esters) | |

| F. picrosperma Leaves (High-producing) | >0.039% | |

| F. picrosperma Leaves (Low-producing) | <0.008% |

Analytical Characterization and Quantification

Accurate and precise analytical methods are essential for the characterization and quantification of this compound throughout the purification process and in final dosage forms.

High-Performance Liquid Chromatography (HPLC)

HPLC with ultraviolet (UV) detection is a standard method for the quantification of this compound.

Experimental Protocol: HPLC-UV Quantification

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water (often with a small percentage of acid, such as formic or acetic acid, to improve peak shape) and a polar organic solvent like acetonitrile or methanol.

-

Detection: this compound can be detected by its UV absorbance, with a wavelength of 249 nm being reported as effective.

-

Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration in unknown samples is then determined by comparing their peak areas to the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. Both 1H and 13C NMR are used to determine the precise chemical structure of the molecule. Quantitative NMR (qNMR) can also be used for accurate concentration determination by comparing the integral of a specific proton signal of this compound to that of a known concentration of an internal standard.

Mechanism of Action

This compound exhibits a unique and multi-faceted mechanism of action that contributes to its potent anti-tumor activity. This involves both direct effects on cancer cells and the local tumor microenvironment, as well as the induction of an immune response.

Protein Kinase C (PKC) Dependent Pathway

This compound is a potent activator of Protein Kinase C (PKC), a family of enzymes that play crucial roles in cellular signaling.

-

PKC Activation: this compound binds to the C1 domain of PKC, mimicking the action of the endogenous signaling molecule diacylglycerol (DAG). This activation is a key initiating event in its mechanism of action.

-

Vascular Disruption: Activation of PKC in the tumor vasculature leads to increased permeability of blood vessels, causing localized hemorrhage and cutting off the tumor's blood supply. This results in rapid hemorrhagic necrosis of the tumor.

-

Inflammatory Response: PKC activation also triggers a localized inflammatory response, recruiting immune cells, such as neutrophils, to the tumor site, further contributing to tumor destruction.

Caption: this compound's PKC-Dependent Signaling Pathway.

Induction of Pyroptosis

More recent research has elucidated a second, complementary mechanism of action involving a form of programmed cell death called pyroptosis.

-

Mitochondrial and ER Stress: this compound can induce stress in the mitochondria and endoplasmic reticulum (ER) of cancer cells.

-

Caspase Activation: This cellular stress leads to the activation of caspases, a family of proteases involved in programmed cell death.

-

Gasdermin E Cleavage: Activated caspases cleave a protein called Gasdermin E (GSDME).

-

Pore Formation and Cell Lysis: The cleaved GSDME fragments insert into the cancer cell's membrane, forming pores. This disrupts the cell's osmotic balance, leading to swelling and eventual lysis (bursting), a hallmark of pyroptosis.

-

Immunogenic Cell Death: The release of cellular contents during pyroptosis acts as a danger signal to the immune system, further stimulating an anti-tumor immune response.

Caption: this compound's Pyroptosis Induction Pathway.

In Vitro Bioactivity

The cytotoxic and anti-proliferative effects of this compound can be quantified using various in vitro cell-based assays.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As viable cells can reduce MTT to a purple formazan product, the amount of formazan produced is proportional to the number of living cells.

-

Cell Seeding: Cancer cell lines of interest are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (and appropriate vehicle controls) for a specified incubation period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plates are then incubated for a further 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (such as dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is read on a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting cell viability against the logarithm of the compound concentration.

Quantitative Data: In Vitro and In Vivo Efficacy

The following table summarizes some of the reported efficacy data for this compound.

| Assay/Trial | Model | Dose/Concentration | Outcome | Reference |

| In vivo | Canine Mast Cell Tumors | 1.0 mg/mL intratumoral injection | 90% complete response | |

| In vivo | Canine Mast Cell Tumors | 0.5 mg/mL intratumoral injection | 50% complete response | |

| In vivo | Canine Mast Cell Tumors | 0.2 mg/mL intratumoral injection | 29% complete response | |

| Phase I Human Trial | Various Solid Tumors | Dose escalation up to 3.6 mg/m² | 4/22 patients achieved complete response |

Conclusion

This compound represents a significant advancement in the field of natural product-derived therapeutics. Its discovery from Fontainea picrosperma and the subsequent elucidation of its potent, dual-mechanism of action underscore the value of biodiversity in drug discovery. The methodologies for its extraction, purification, and analysis, while challenging, are being refined to ensure a sustainable supply for ongoing clinical development. This technical guide provides a foundational understanding of the key scientific and technical aspects of this compound, which will be invaluable for researchers and professionals working to further unravel its therapeutic potential and develop new applications.

References

An In-depth Technical Guide to Tigilanol Tiglate Analogues and their Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, bioactivity, and mechanism of action of tigilanol tiglate (TT) and its analogues. The information is compiled from recent scientific literature and is intended to serve as a valuable resource for researchers in the fields of oncology, drug discovery, and pharmacology.

Introduction

This compound (EBC-46) is a diterpene ester isolated from the seeds of the Australian blushwood tree, Fontainea picrosperma. It is a potent activator of protein kinase C (PKC) and has demonstrated significant anti-tumor activity in both preclinical and clinical studies.[1] The unique mechanism of action, involving rapid induction of hemorrhagic necrosis and an acute inflammatory response within the tumor, has made it a compelling candidate for the development of novel cancer therapies.[2][3] The growing interest in this compound has spurred research into the synthesis of its analogues to explore structure-activity relationships, improve therapeutic efficacy, and develop compounds with novel applications, such as HIV latency reversal.

Synthesis of this compound and its Analogues

The limited natural availability of this compound has driven the development of synthetic routes to ensure a sustainable supply for research and clinical development. A practical laboratory synthesis of this compound has been reported, proceeding in 12 steps with an overall yield of 12%. This semi-synthesis starts from the more readily available natural product, phorbol.

This synthetic approach not only provides access to this compound but also enables the creation of analogues that are not accessible from the natural source. By modifying different functional groups on the tigilanol backbone, researchers can investigate the role of specific structural motifs in the compound's bioactivity.

Table 1: Synthesis Yield of this compound

| Compound | Starting Material | Number of Steps | Overall Yield (%) | Reference |

| This compound (EBC-46) | Phorbol | 12 | 12 |

Bioactivity and Mechanism of Action

The primary mechanism of action of this compound and its bioactive analogues is the activation of protein kinase C (PKC) isoforms. PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.

PKC Activation and Signaling Pathway

This compound binds to the C1 domain of PKC, mimicking the endogenous ligand diacylglycerol (DAG). This binding induces the translocation of PKC from the cytosol to the cell membrane, leading to its activation. Activated PKC then phosphorylates a cascade of downstream target proteins, initiating a signaling cascade that results in the observed anti-tumor effects.

The activation of specific PKC isoforms is believed to be crucial for the therapeutic efficacy of this compound. Studies have shown that this compound exhibits a degree of selectivity for certain PKC isoforms, which may contribute to its potent anti-tumor activity and acceptable safety profile.

Figure 1: Simplified signaling pathway of this compound-mediated PKC activation.

Quantitative Bioactivity Data

The bioactivity of this compound and its analogues has been evaluated in various in vitro and in vivo models. Key parameters used to quantify their activity include PKC binding affinity, cytotoxicity in cancer cell lines (IC50 values), and the ability to reduce tumor volume in animal models.

Table 2: PKC Binding Affinity of this compound and Analogues

| Compound | PKC Isoform | Binding Affinity (Ki, nM) | Reference |

| This compound (1) | PKCβI | 3.2 | |

| This compound (1) | PKCθ | 28 | |

| Analogue 13 (SUW400) | PKCβI | 3.5 | |

| Analogue 13 (SUW400) | PKCθ | 31 | |

| Analogue 14 (SUW401) | PKCβI | >10,000 | |

| Analogue 14 (SUW401) | PKCθ | >10,000 | |

| Analogue 15 | PKCβI | 0.8 | |

| Analogue 15 | PKCθ | 1.2 |

Table 3: In Vivo Anti-Tumor Efficacy of this compound Analogues

| Compound | Tumor Model | Dose | Tumor Volume Reduction (%) | Reference |

| This compound (TT) | MM649 Xenograft | 30 µg | ~90% | |

| EBC-158 (PKC-inactive analogue) | SCC-15 Xenograft | 30 µg | Partial hemorrhagic necrosis, not efficacious |

Note: More comprehensive quantitative data on the cytotoxicity (IC50 values) of a wide range of analogues across various cancer cell lines is an active area of research and not yet fully available in the public domain.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound analogues.

General Experimental Workflow

The investigation of novel this compound analogues typically follows a structured workflow, from synthesis to in vivo evaluation.

Figure 2: General experimental workflow for investigating this compound analogues.

PKC Translocation Assay

This assay is used to visually assess the activation of PKC by monitoring its translocation from the cytosol to the plasma membrane.

Materials:

-

HeLa or other suitable host cells

-

Expression vector containing a PKC isoform fused to a fluorescent protein (e.g., GFP)

-

Transfection reagent

-

Culture medium

-

This compound analogue solution

-

Confocal microscope

Procedure:

-

Cell Culture and Transfection:

-

Plate HeLa cells in glass-bottom dishes suitable for microscopy.

-

Transfect the cells with the PKC-GFP expression vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow the cells to express the fusion protein for 24-48 hours.

-

-

Treatment:

-

Replace the culture medium with a suitable imaging buffer.

-

Acquire baseline images of the cells showing the cytosolic localization of PKC-GFP.

-

Add the this compound analogue solution to the dish at the desired final concentration.

-

-

Imaging:

-

Immediately begin acquiring time-lapse images of the cells using a confocal microscope.

-

Monitor the translocation of the PKC-GFP fusion protein from the cytosol to the plasma membrane over time.

-

-

Analysis:

-

Quantify the fluorescence intensity at the plasma membrane and in the cytosol to determine the extent and kinetics of translocation.

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Culture medium

-

This compound analogue solutions at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a predetermined optimal density.

-

Incubate the plate overnight to allow the cells to attach.

-

-

Treatment:

-

Remove the culture medium and add fresh medium containing various concentrations of the this compound analogues. Include a vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration of the analogue that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the analogue concentration.

-

In Vivo Anti-Tumor Efficacy Study

This study evaluates the anti-tumor activity of this compound analogues in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for tumor induction

-

This compound analogue formulation for injection

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomize the mice into treatment and control groups.

-

Administer the this compound analogue solution directly into the tumor (intratumoral injection). The control group should receive a vehicle injection.

-

-

Tumor Measurement:

-

Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days).

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

-

Analysis:

-

Plot the average tumor volume for each group over time.

-

Compare the tumor growth in the treatment group to the control group to determine the anti-tumor efficacy of the analogue.

-

Monitor the mice for any signs of toxicity.

-

Conclusion

This compound and its analogues represent a promising new class of anti-cancer agents with a distinct mechanism of action centered on the activation of PKC. The development of a practical synthesis has opened the door to the creation and evaluation of a wide range of analogues, facilitating the exploration of structure-activity relationships and the potential for new therapeutic applications. The experimental protocols detailed in this guide provide a framework for the continued investigation of these potent compounds. Further research is warranted to fully elucidate the therapeutic potential of this compound analogues and to identify lead candidates for clinical development.

References

In Vitro Cytotoxicity of Tigilanol Tiglate: A Technical Guide for Cancer Researchers

An in-depth examination of the oncolytic agent's mechanism of action, experimental protocols for its cytotoxic evaluation, and its impact on various cancer cell lines.

Introduction

Tigilanol tiglate, a novel small-molecule protein kinase C (PKC) activator, has emerged as a promising intratumoral treatment for solid tumors. Derived from the seeds of the Australian blushwood tree, Fontainea picrosperma, this diterpene ester has demonstrated potent anti-cancer properties in both veterinary and human clinical trials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the in vitro cytotoxicity screening of this compound, including detailed experimental protocols, quantitative data on its efficacy across various cancer cell lines, and a deeper look into its molecular mechanisms of action.

Recent studies have elucidated a multi-faceted mechanism of action for this compound. It not only acts as a potent PKC activator but also induces a PKC-independent cell death pathway involving endoplasmic reticulum (ER) stress, leading to a form of programmed cell death known as pyroptosis.[1] This dual action results in rapid hemorrhagic necrosis of tumors, disruption of tumor vasculature, and the induction of an immunogenic cell death (ICD) cascade, which stimulates a systemic anti-tumor immune response.[1][2]

Quantitative Cytotoxicity Data

The in vitro efficacy of this compound has been evaluated across a range of human cancer cell lines. The half-maximal effective concentration (EC50) for cell killing is typically in the low nanomolar range, highlighting its potent cytotoxic activity.[3] The following table summarizes the available data on the cytotoxic effects of this compound on various cancer cell lines.

| Cell Line | Cancer Type | Assay | IC50/EC50 (nM) | Reference(s) |

| Various Human Cancer Lines | Melanoma, Squamous Cell Carcinoma (SCC), Breast, Prostate | Not Specified | 1 - 20 | [3] |

| SCC-15 | Squamous Cell Carcinoma | Not Specified | Not explicitly stated, but identified as having the lowest efficacy to treatment among HNSCC lines tested. | |

| MM649 | Melanoma | Propidium Iodide Uptake | Dose-dependent increase in cell death observed at therapeutically relevant concentrations. |

Note: This table will be updated as more specific IC50 data becomes publicly available.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro evaluation of this compound's cytotoxicity. Below are protocols for key assays that are commonly employed.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

-

Cell Fixation: After the treatment incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Drying: Allow the plates to air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Apoptosis and Cell Death Analysis

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution (e.g., Accutase) to avoid membrane damage.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis

Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

-

PI Staining: Add PI to a final concentration of 50 µg/mL and incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry.

Western Blotting for Signaling Pathway Analysis

Detection of Phosphorylated PKC

This protocol is for detecting the activation of Protein Kinase C (PKC) through the analysis of its phosphorylated forms.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA or casein in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a PKC isoform (e.g., phospho-PKCα/β II (Thr638/641)) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the PKC isoform to normalize for protein loading.

Immunogenic Cell Death (ICD) Marker Analysis

Detection of Surface-Exposed Calreticulin

The translocation of calreticulin to the cell surface is a key marker of immunogenic cell death.

Protocol:

-

Cell Treatment: Treat cells with this compound.

-

Staining: Without permeabilizing the cells, stain with a primary antibody against calreticulin followed by a fluorescently labeled secondary antibody.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to detect surface calreticulin expression.

Detection of Extracellular HMGB1

The release of High Mobility Group Box 1 (HMGB1) into the extracellular space is another hallmark of ICD.

Protocol:

-

Cell Treatment: Treat cells with this compound.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA or Western Blot: Quantify the amount of HMGB1 in the supernatant using a commercially available ELISA kit or by concentrating the supernatant and performing a Western blot.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by this compound and the general workflows for the experimental protocols described above.

Conclusion

This compound is a potent oncolytic agent with a unique dual mechanism of action that leads to rapid tumor cell death and the stimulation of an anti-tumor immune response. The experimental protocols and data presented in this guide provide a framework for the in vitro investigation of its cytotoxic and immunogenic properties. As research continues, a more comprehensive understanding of its efficacy across a wider range of cancer cell lines and the intricate details of its signaling pathways will further solidify its potential as a valuable therapeutic agent in the fight against cancer.

References

Tigilanol Tiglate: A Technical Guide to the Induction of Immunogenic Cell Death in Solid Tumors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Tigilanol tiglate (TT) is a novel, first-in-class small molecule drug being developed for the intratumoral treatment of solid tumors. Derived from the seeds of the Australian blushwood tree, Fontainea picrosperma, TT has a multifactorial mechanism of action that converges on the induction of rapid, localized, and inflammatory tumor destruction.[1][2][3] This technical guide provides an in-depth examination of the core mechanism underpinning its efficacy: the induction of immunogenic cell death (ICD). By activating a specific form of programmed cell death known as pyroptosis, this compound not only achieves direct oncolysis but also stimulates a robust, systemic anti-tumor immune response.[4][5] This document details the molecular signaling pathways, presents key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visual diagrams to elucidate the complex processes involved.

Introduction: The Compound

This compound (formerly EBC-46) is a phorbol ester, specifically a tiglien-3-one derivative, that acts as a potent activator of Protein Kinase C (PKC) isoforms. It is administered directly into the tumor mass, leading to rapid hemorrhagic necrosis and tumor ablation, often after a single injection. While initially developed for its direct oncolytic and vascular-disrupting properties, compelling evidence has revealed its capacity to engage the immune system, a critical factor for achieving durable responses and potential abscopal effects. This guide focuses on the cellular and molecular events that define this compound as an inducer of immunogenic cell death.

Core Mechanism of Action: From PKC Activation to Pyroptosis

The mechanism of this compound is multifaceted, initiating a cascade of events that culminates in immunogenic pyroptotic cell death.

Protein Kinase C (PKC) Activation and Vascular Disruption

As a potent PKC activator, this compound's initial effects in the tumor are linked to this signaling pathway. Activation of PKC, particularly classical isoforms like PKC-β, is believed to be crucial for the rapid disruption of the tumor vasculature. This leads to increased endothelial permeability, localized inflammation, and hemorrhagic necrosis within hours of administration. While PKC activation is necessary for maximal in vivo efficacy, the core cell death program initiated in cancer cells can proceed in a largely PKC-independent manner.

Induction of Endoplasmic Reticulum (ER) and Mitochondrial Stress

At therapeutic concentrations, this compound functions as a lipotoxin. It directly interacts with and binds to the membranes of the endoplasmic reticulum (ER) and mitochondria. This interaction triggers significant cellular stress:

-

ER Stress and the Unfolded Protein Response (UPR): The binding of TT to ER membranes disrupts protein folding, leading to the activation of the UPR. This is evidenced by the phosphorylation of key stress sensors like Ire1α and eiF2α.

-

Mitochondrial Dysfunction: The compound causes mitochondrial swelling, dissipation of the mitochondrial membrane potential, and a sharp depletion of intracellular ATP.

Caspase/Gasdermin E-Dependent Pyroptosis

The combined ER and mitochondrial stress converge to activate a specific, inflammatory form of programmed cell death known as pyroptosis. This pathway is distinct from apoptosis and is critically dependent on the pore-forming protein Gasdermin E (GSDME).

-

Caspase Activation: The intense cellular stress leads to the proteolytic activation of caspases, including initiator caspase-8.

-

GSDME Cleavage: Activated caspases cleave GSDME.

-

Pore Formation: The cleaved N-terminal fragment of GSDME translocates to the plasma membrane and forms large pores, leading to cell swelling (oncosis) and eventual lytic rupture.

-

Terminal Necrosis: The process culminates in terminal necrosis of the tumor cell.

This lytic mode of cell death is central to the immunogenicity of this compound, as it ensures the release of cellular contents into the tumor microenvironment.

Hallmarks of Immunogenic Cell Death (ICD)

The pyroptotic death induced by this compound is accompanied by the release and surface exposure of Damage-Associated Molecular Patterns (DAMPs), the signature of ICD. These molecules act as powerful adjuvants, signaling to the innate immune system that a non-sterile form of cell death has occurred.

-

ATP Release: Dying cells release ATP into the extracellular space, which acts as a "find-me" signal to attract antigen-presenting cells (APCs) like dendritic cells (DCs).

-

Calreticulin (CRT) Exposure: The ER chaperone calreticulin is translocated to the outer surface of the plasma membrane. This serves as a potent "eat-me" signal, promoting the phagocytosis of dying tumor cells by DCs.

-

HMGB1 Release: The nuclear protein High Mobility Group Box 1 (HMGB1) is passively released from the nucleus of the ruptured cells. Extracellular HMGB1 is a potent pro-inflammatory cytokine that promotes DC maturation and function.

-

Cytokine and Chemokine Secretion: At sub-cytotoxic concentrations, this compound can stimulate NF-κB signaling, leading to the production of pro-inflammatory cytokines and chemokines such as IL-6, IL-8, CXCL9, and CXCL10, which further recruit immune cells to the tumor site.

Stimulation of a Systemic Anti-Tumor Immune Response

The release of DAMPs and inflammatory signals transforms the tumor microenvironment from immunologically "cold" to "hot."

-

Immune Cell Recruitment and DC Maturation: DAMPs and chemokines recruit and activate innate immune cells, primarily dendritic cells.

-

Antigen Presentation: DCs engulf the dying tumor cells, process the tumor-associated antigens, and mature into potent APCs.

-

T-Cell Priming: Mature DCs migrate to draining lymph nodes and present the tumor antigens to naive T cells, priming and activating tumor-specific CD4+ and CD8+ T-cell responses.

-

Systemic Immunity and Abscopal Effect: These activated T cells enter circulation, traffic back to the primary tumor to eliminate remaining cancer cells, and can also recognize and attack distant, untreated metastases (an abscopal effect). This generation of a systemic anti-tumor T-cell response is critical for long-term, durable cancer control.

This mechanism provides a strong rationale for combining this compound with immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-CTLA-4, as TT can increase the infiltration of T cells into the tumor, making them more susceptible to ICI therapy.

Data Presentation

Table 1: Hallmarks of Immunogenic Cell Death Induced by this compound

| ICD Marker | Observation | Method of Detection | Reference |

| Calreticulin (CRT) Exposure | Increased surface expression on treated cancer cells. | Flow Cytometry, Immunofluorescence | |

| ATP Release | Significant increase in extracellular ATP from treated cells. | Luciferase-based assays | |

| HMGB1 Release | Release of HMGB1 into the extracellular milieu. | ELISA, Western Blot, Immunohistochemistry | |

| ER Stress / UPR Activation | Phosphorylation of eIF2α and Ire1α. | Immunoblotting | |

| Caspase Activation | Proteolytic cleavage and activation of caspases. | Immunoblotting | |

| Gasdermin E (GSDME) Cleavage | Cleavage of GSDME protein. | Immunoblotting | |

| ROS Production | Significant increase in Reactive Oxygen Species. | Cellular assays | |

| Pro-inflammatory Cytokines | Secretion of IL-6, IL-8, CXCL9, CXCL10. | Not specified |

Table 2: Summary of Preclinical Efficacy in Mouse Models

| Model | Key Findings | Combination Therapy | Reference |

| CT-26 Colon Carcinoma | Vaccination with TT-treated cells protected against rechallenge with live tumor cells, confirming ICD in vivo. | N/A | |

| B16-F10-OVA Melanoma | Reduced tumor volume, increased immune cell infiltration, and improved survival. | Synergistic effect with anti-PD-1/anti-CTLA-4 blockade, improving response in an ICI-refractory model. | |

| MM649 Xenograft | Rapid tumor ablation and loss of cell viability. | N/A | |

| General Syngeneic/Xenograft | A single injection leads to complete and enduring ablation in >70% of target tumors. | N/A |

Table 3: Summary of Human Clinical Trial Efficacy

| Trial ID | Phase | Patient Population | Key Efficacy Results | Reference |

| QB46C-H01 | Phase I | 22 patients with various cutaneous/subcutaneous solid tumors. | CR: 18% (4 patients), PR: 9% (2 patients), SD: 45% (10 patients). Abscopal responses observed in 2 melanoma patients. | |

| QB46C-H07 (Stage 1) | Phase IIa | 10 evaluable patients with advanced Soft Tissue Sarcoma (STS). | Patient ORR: 80% (8/10 patients). Tumor-level ORR: 81% (22/27 tumors). Tumor CR (Ablation): 52% (14/27 tumors). No recurrence in completely ablated tumors at 6 months. |

Experimental Protocols

In Vitro ICD Marker Assays

-

Cell Lines: Human squamous cell carcinoma (A-431), melanoma (MM649), and various other cancer cell lines are used.

-

Extracellular ATP Measurement:

-

Seed cancer cells in a 96-well plate and allow them to adhere.

-

Treat cells with varying concentrations of this compound or vehicle control for specified time points (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Measure ATP levels in the supernatant using a luciferase/luciferin-based ATP detection kit according to the manufacturer's protocol. Luminescence is measured with a plate reader.

-

-

Calreticulin (CRT) Surface Exposure by Flow Cytometry:

-

Treat cells in suspension or adherent cells (detached gently) with this compound.

-

Wash cells with cold FACS buffer.

-

Incubate cells with a primary antibody against Calreticulin conjugated to a fluorophore (e.g., Alexa Fluor 488) for 30-60 minutes on ice, protected from light.

-

Wash cells again to remove unbound antibody.

-

Resuspend cells in FACS buffer containing a viability dye (e.g., Propidium Iodide) to exclude dead cells from analysis.

-

Analyze cells using a flow cytometer, gating on the live cell population to quantify CRT surface expression.

-

-

HMGB1 Release by ELISA:

-

Treat cells as described for the ATP assay.

-

Collect cell culture supernatant at desired time points.

-

Centrifuge the supernatant to pellet any cell debris.

-

Quantify the concentration of HMGB1 in the cleared supernatant using a commercial HMGB1 ELISA kit, following the manufacturer's instructions.

-

-

Western Blot for Caspase and GSDME Cleavage:

-

Culture and treat cells with this compound.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for cleaved caspase-8, full-length GSDME, and cleaved GSDME overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Vaccination and Rechallenge Model

-

Animal Model: BALB/c mice are typically used for the CT-26 colon carcinoma model.

-

Protocol:

-

Cell Preparation: Treat CT-26 tumor cells in vitro with a high, lethal dose of this compound to induce ICD. Use vehicle-treated cells as a control.

-

Vaccination: Subcutaneously inject the treated, dying CT-26 cells into the flank of naive BALB/c mice.

-

Rechallenge: After a set period (e.g., 7-14 days), challenge the vaccinated mice by injecting live, untreated CT-26 cells into the opposite flank.

-

Monitoring: Monitor mice for tumor growth at the rechallenge site. Protective immunity is demonstrated if the vaccinated mice reject the live tumor cells or show significantly delayed tumor growth compared to control mice.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Signaling cascade of this compound-induced pyroptosis and ICD.

Experimental Workflow Diagram

Caption: Workflow for an in vivo vaccination/rechallenge experiment.

Immune Cascade Diagram

Caption: The immune cascade initiated by this compound treatment.

Conclusion

This compound represents a significant advancement in intratumoral oncology, acting as a potent oncolytic agent with a well-defined immunogenic mechanism. By inducing ER and mitochondrial stress, it triggers a caspase/gasdermin E-dependent pyroptotic cell death pathway. This process is characterized by the release of critical DAMPs—ATP, surface-exposed calreticulin, and HMGB1—which collectively convert the tumor into an in situ vaccine. The subsequent activation of a systemic, tumor-specific T-cell response not only eradicates the treated lesion but also holds the potential for durable, long-term immunity and the regression of distant metastases. This dual mechanism of direct tumor ablation and robust immune activation positions this compound as a highly promising therapeutic, both as a monotherapy and as a cornerstone of combination immunotherapy strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of this compound (EBC-46) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Oncology - QBiotics [qbiotics.com]

Unraveling the Cellular Targets of Tigilanol Tiglate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigilanol tiglate, a novel small molecule diterpene ester derived from the blushwood tree (Fontainea picrosperma), is a potent anti-cancer agent demonstrating rapid and localized tumor ablation. Administered intratumorally, it has shown significant efficacy in both veterinary and human clinical trials for a range of solid tumors. This in-depth technical guide synthesizes the current understanding of the cellular and molecular mechanisms of this compound, providing a comprehensive resource on its identified targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its mode of action.

Core Cellular Targets and Mechanism of Action

This compound's anti-tumor activity is not attributed to a single target but rather to a multi-faceted mechanism initiated by its interaction with specific cellular components. The primary and most well-characterized targets are isoforms of the Protein Kinase C (PKC) family. This initial interaction triggers a cascade of downstream events, leading to hemorrhagic necrosis of the tumor, induction of an inflammatory response, and immunogenic cell death.

Primary Target: Protein Kinase C (PKC)

This compound is a potent activator of several PKC isoforms, with a noted specificity for classical (α, βI, βII, γ) and novel isoforms.[1] This activation is a critical initiating event in its mechanism of action. Unlike the structurally related phorbol esters, this compound activates a more specific subset of PKC isoforms, primarily PKC-βI, -βII, -α, and -γ.[1] The activation of these kinases is crucial for the subsequent anti-tumor effects, as co-injection with a PKC inhibitor, bisindolylmaleimide-1, has been shown to reduce the efficacy of this compound.[1]

Signaling Pathway Downstream of PKC Activation

The activation of PKC by this compound initiates a complex signaling cascade that culminates in two major anti-tumor effects: disruption of the tumor vasculature and induction of immunogenic cell death.

Key Cellular Processes Modulated by this compound

Disruption of Tumor Vasculature

A hallmark of this compound's activity is the rapid and profound disruption of the tumor's blood supply. In vivo studies have demonstrated a loss of vascular integrity in treated tumors.[1] This is characterized by increased permeability of endothelial cell monolayers, leading to hemorrhagic necrosis.[1] This direct attack on the tumor vasculature contributes significantly to the rapid tumor cell death observed following treatment.

Induction of Endoplasmic Reticulum (ER) Stress

Recent evidence suggests that this compound induces significant stress on the endoplasmic reticulum of cancer cells. This is a PKC-independent effect that contributes to the overall cytotoxicity of the compound. The ER stress leads to the unfolded protein response (UPR), which, when unresolved, triggers apoptotic and other cell death pathways.

Immunogenic Cell Death (ICD) via Pyroptosis

This compound is a potent inducer of immunogenic cell death (ICD), a form of cell death that stimulates an anti-tumor immune response. Specifically, it triggers a caspase/gasdermin E-dependent pyroptotic pathway. This process involves the following key steps:

-

Mitochondrial and ER Dysfunction: this compound acts as a lipotoxin, promoting dysfunction in both the mitochondria and the endoplasmic reticulum.

-

Caspase Activation: This organellar stress leads to the activation of caspases.

-

Gasdermin E (GSDME) Cleavage: Activated caspases cleave GSDME.

-

Pore Formation and Cell Lysis: The cleaved GSDME forms pores in the plasma membrane, leading to cell swelling and eventual lysis (pyroptosis).

-

Release of DAMPs: The lytic nature of pyroptosis results in the release of damage-associated molecular patterns (DAMPs), including ATP, high mobility group box 1 (HMGB1), and calreticulin, into the tumor microenvironment. These molecules act as danger signals that recruit and activate immune cells, fostering an anti-tumor immune response.

Quantitative Data on this compound's Efficacy

The following tables summarize the available quantitative data from key preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound in Mouse Models

| Model | Treatment | Outcome | Reference |

| MM649 Human Melanoma Xenograft | Single intratumoral injection | Rapid tumor ablation | |

| CT-26 Colon Carcinoma | Intratumoral injection | Promoted T-cell dependent antitumor immunity | |

| B16-F10-OVA Melanoma | Combination with immune checkpoint blockade | Reduced tumor volume and improved survival |

Table 2: Clinical Efficacy of this compound

| Trial Phase | Tumor Type | Number of Patients | Objective Response Rate (ORR) | Complete Response (CR) | Reference |

| Phase I/IIa | Soft Tissue Sarcoma | 10 (evaluable) | 80% | 14 of 27 injected tumors showed complete ablation | |

| Phase I | Various Solid Tumors | 22 | 27% (6/22) | 18% (4/22) |

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to identify and characterize the cellular targets of this compound.

Protein Kinase C (PKC) Activation Assays

Objective: To determine the effect of this compound on the activity of specific PKC isoforms.

Methodology:

-

In Vitro Kinase Assays: Purified recombinant PKC isoforms are incubated with a substrate peptide, ATP (often radiolabeled), and varying concentrations of this compound. The incorporation of phosphate into the substrate is measured to determine enzyme activity.

-

Cell-Based Translocation Assays: Cells are transfected with PKC isoforms tagged with a fluorescent protein (e.g., GFP). Upon activation, PKC translocates from the cytoplasm to the plasma membrane. This translocation is visualized and quantified using fluorescence microscopy.

Immunogenic Cell Death (ICD) and Pyroptosis Assays

Objective: To assess the ability of this compound to induce pyroptosis and the release of DAMPs.

Methodology:

-

Microscopy: Live-cell imaging is used to observe the morphological changes characteristic of pyroptosis, such as cell swelling and membrane blebbing.

-

Immunoblotting: Western blotting is used to detect the cleavage of caspase-3 and Gasdermin E, key events in the pyroptotic pathway.

-

Lactate Dehydrogenase (LDH) Release Assay: The release of LDH into the cell culture medium is measured as an indicator of plasma membrane rupture, a hallmark of pyroptosis.

-

DAMPs Quantification:

-

ATP Measurement: A luciferase-based assay is used to quantify the amount of ATP released into the cell culture supernatant.

-

HMGB1 Detection: ELISA or Western blotting is employed to measure the extracellular levels of HMGB1.

-

Calreticulin Exposure: Flow cytometry or immunofluorescence is used to detect the translocation of calreticulin to the cell surface.

-

In Vivo Tumor Vascular Disruption Models

Objective: To evaluate the effect of this compound on the vasculature of solid tumors in a living organism.

Methodology:

-

Animal Models: Immunocompromised mice (e.g., BALB/c nude) are typically used, bearing xenograft tumors from human cancer cell lines (e.g., MM649 melanoma).

-

Treatment: A single intratumoral injection of this compound is administered.

-

Assessment:

-

Tumor Volume Measurement: Tumor size is measured at regular intervals using calipers.

-

Immunohistochemistry: Tumors are excised at various time points post-treatment and stained for vascular markers such as CD31 to visualize and quantify blood vessel density and integrity.

-

Permeability Assays: Fluorescently labeled dextrans can be injected intravenously to assess vascular permeability within the tumor.

-

Endoplasmic Reticulum (ER) Stress Analysis

Objective: To determine if this compound induces ER stress in cancer cells.

Methodology:

-

Immunoblotting: Western blotting is the primary method used to detect the upregulation of key ER stress markers, including:

-

Phosphorylation of PERK and eIF2α

-

Splicing of XBP1 mRNA

-

Cleavage of ATF6

-

Upregulation of CHOP

-

-

Quantitative Real-Time PCR (qRT-PCR): The mRNA levels of ER stress-responsive genes are quantified.

Conclusion

The identification of this compound's cellular targets and its intricate mechanism of action has provided a solid foundation for its clinical development. The primary activation of a specific subset of PKC isoforms initiates a powerful cascade of events, including the disruption of tumor vasculature and the induction of immunogenic cell death via pyroptosis. This dual mechanism of direct tumor killing and immune system activation underscores the potential of this compound as a novel and effective oncolytic agent. Further research focusing on the precise molecular interactions with its targets and the downstream signaling events will continue to refine our understanding of this promising therapeutic and may unveil additional novel cellular targets.

References

An In-depth Technical Guide on the Effects of Tigilanol Tiglate on Tumor Microenvironment and Vasculature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which tigilanol tiglate, a novel intratumoral cancer therapeutic, modulates the tumor microenvironment and disrupts tumor vasculature. The information presented is collated from preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound is a small molecule diterpene ester derived from the seeds of the Australian blushwood tree, Fontainea picrosperma.[1][2] Its primary mechanism of action is multifactorial, initiated by the activation of specific isoforms of Protein Kinase C (PKC), particularly PKC-α, -βI, -βII, and -γ.[3][4] This activation triggers a cascade of downstream events, leading to rapid and localized inflammation, disruption of tumor vasculature, and direct oncolysis of tumor cells, culminating in hemorrhagic necrosis and tumor ablation.[3]

Recent studies have further elucidated a PKC-independent pathway involving the induction of immunogenic cell death (ICD) through a caspase/gasdermin E-dependent pyroptotic pathway. This compound acts as a lipotoxin, causing mitochondrial and endoplasmic reticulum (ER) stress, which leads to ATP depletion, organelle swelling, and ultimately, pyroptosis. This mode of cell death is characterized by the release of damage-associated molecular patterns (DAMPs), such as ATP, calreticulin, and HMGB1, which stimulates an anti-tumor immune response.

Signaling Pathways

The activation of PKC by this compound initiates a complex signaling cascade. This leads to increased vascular permeability and subsequent vascular disruption. A secondary, PKC-independent pathway contributes to oncolysis via ER and mitochondrial stress, leading to pyroptosis.

References

Methodological & Application

Laboratory Synthesis of Tigilanol Tiglate and its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the laboratory synthesis of tigilanol tiglate, a potent protein kinase C (PKC) activator with significant anti-cancer properties. The protocols outlined are based on the successful 12-step semi-synthesis from phorbol developed by Wender and colleagues, offering a practical and scalable alternative to extraction from its natural source, the blushwood tree (Fontainea picrosperma).[1][2][3] Additionally, this guide covers the synthesis of key derivatives and explores the compound's mechanism of action through its signaling pathway.

Introduction

This compound (formerly known as EBC-46) is a diterpene ester that has garnered significant interest in the field of oncology.[1] It is a potent modulator of Protein Kinase C (PKC), exhibiting a unique isoform selectivity, particularly for PKC-βI and PKC-βII.[4] This targeted activity leads to a cascade of cellular events, including disruption of the tumor vasculature, direct tumor cell necrosis, and an acute inflammatory response, ultimately resulting in rapid tumor ablation. The semi-synthetic route described herein not only provides a reliable source of this compound for research and clinical development but also opens avenues for the creation of novel analogs with potentially enhanced therapeutic profiles.

Synthetic Protocols

The following protocols detail the 12-step semi-synthesis of this compound from phorbol. Each step includes a brief description of the transformation, a list of reagents and solvents, and a summary of the experimental procedure.

Experimental Workflow for the Semi-Synthesis of this compound

Caption: Overall workflow for the 12-step semi-synthesis of this compound from Phorbol.

Step 1: C20 Silylation of Phorbol

-

Transformation: Protection of the primary hydroxyl group at C20 with a tert-butyldimethylsilyl (TBS) group.

-

Reagents: Phorbol, tert-butyldimethylsilyl chloride (TBSCl), imidazole.

-

Solvent: Dimethylformamide (DMF).

-